

A Comprehensive Review on the Biological Activity of Pyrazine-Tetrazole Compounds

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-(2H-tetrazol-5-yl)pyrazine*

Cat. No.: B097491

[Get Quote](#)

Introduction

In the landscape of medicinal chemistry, the strategic combination of distinct pharmacophores into a single molecular architecture—a concept known as molecular hybridization—has emerged as a powerful tool for the development of novel therapeutic agents. Pyrazine and tetrazole moieties are two such pharmacophores that have garnered significant attention. Pyrazine, a nitrogen-containing six-membered aromatic ring, is a core structure in numerous biologically active compounds, contributing to a wide spectrum of pharmacological effects including anticancer, antimicrobial, and anti-inflammatory properties.^{[1][2]} The tetrazole ring, an electron-rich five-membered heterocycle with four nitrogen atoms, is often employed as a bioisosteric replacement for carboxylic acids due to similar pKa values and planar structure.^[3] This feature enhances metabolic stability and membrane permeability. Tetrazole derivatives themselves exhibit a broad range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects.^{[3][4]}

The hybridization of pyrazine and tetrazole rings creates novel chemical entities with the potential for synergistic or enhanced biological activities, targeting multiple pathways with increased efficacy and specificity.^[4] This technical guide provides an in-depth review of the literature on the biological activities of pyrazine-tetrazole compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, neuroprotective, and kinase inhibitory properties. It includes structured data summaries, detailed experimental protocols, and visualizations of relevant pathways and workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Biological Activities of Pyrazine-Tetrazole

Derivatives

Anticancer Activity

Pyrazine-tetrazole hybrids have demonstrated significant potential as anticancer agents.^[5] Their mechanism of action often involves the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways responsible for cell proliferation and survival.^{[6][7]} Several studies have reported the cytotoxic effects of these compounds against a variety of human cancer cell lines.^{[5][8]} For instance, certain pyrazolo[4,3-e]tetrazolo[1,5-b]^{[9][10]}
^[11]triazine derivatives have shown broad cytotoxic activity in the micromolar range, marking them as potential candidates for new cancer therapeutics.^[5]

Table 1: Summary of Anticancer Activity of Pyrazine-Tetrazole Compounds

Compound/Derivative Series	Cell Line(s)	Assay Type	Result (IC50)	Reference(s)
Pyrazolo[4,3-e]tetrazolo[1,5-b][9][10][11]triazine Sulfonamides (MM-sulfonamides)	BxPC-3 (Pancreatic)	MTT	Varies by derivative	[8]
	HCT-116 (Colorectal)	MTT	Varies by derivative	[8]
	PC-3 (Prostate)	MTT	Varies by derivative	[8]
1,5-diaryl-3-(3,4,5-trimethoxyphenyl)pyrazolo[4,3-e][9][10][11]triazines	A549 (Lung)	Not Specified	Selective inhibitory activity	[5]
Chalcone derivative (25j) of pyrazolo[3,4-b]pyrazine	MCF-7 (Breast)	MTT	2.95 μ M	[12]
Chalcone derivative (25i) of pyrazolo[3,4-b]pyrazine	MCF-7 (Breast)	MTT	3.11 μ M	[12]
5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine (15)	MCF-7 (Breast)	MTT	9.42 μ M	[12]

| Substituted 2-aminopyrazines with tetrazole at position 3 | Colorectal Cancer Cell Lines (HT29, SW620) | Cell Proliferation | Potent inhibition |[\[13\]](#) |

Antimicrobial Activity

The growing threat of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Pyrazine-tetrazole compounds have emerged as a promising class of antimicrobials. Studies have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[\[14\]](#) The mechanism of action can involve the disruption of bacterial cell membrane structures or the inhibition of essential enzymes like DNA gyrase.[\[15\]](#) For example, a series of novel triazolo[4,3-a]pyrazine derivatives showed moderate to good antibacterial activities, with some compounds exhibiting efficacy comparable to the first-line antibiotic ampicillin.[\[15\]](#)[\[16\]](#)

Table 2: Summary of Antimicrobial Activity of Pyrazine-Tetrazole Compounds

Compound/Derivative Series	Target Organism(s)	Assay Type	Result	Reference(s)
Pyrazole-tetrazole hybrids	Staphylococcus aureus (Gram +)	Disk Diffusion	9–19 mm inhibition zone	
	Escherichia coli (Gram -)	Disk Diffusion	9–19 mm inhibition zone	
	Fungal Strains	Disk Diffusion	9–19 mm inhibition zone	
Triazolo[4,3-a]pyrazine derivative (2e)	Staphylococcus aureus	Microbroth Dilution	MIC: 32 µg/mL	[15][16]
	Escherichia coli	Microbroth Dilution	MIC: 16 µg/mL	[15][16]
Diaquabis[2-(1H-tetrazol-5-yl)pyrazinato]-Copper(II) and -Cobalt(II)	Bacterial Strains	Not Specified	Showed antibacterial activity	[14]

| Pyrazoline and Pyrazolinyl Thiazole Derivatives with Tetrazolo[1,5-a]quinoline | Bacterial and Fungal Strains | Not Specified | Showed antimicrobial activity | [17] |

Anti-inflammatory Activity

Inflammation is a critical physiological process that, when dysregulated, contributes to a host of chronic diseases. Several pyrazine-tetrazole derivatives have been investigated for their anti-inflammatory properties.[3] For example, a series of 4,5-dihydro-1,5-diaryl-1H-pyrazole-3-substituted-heteroazoles, including a tetrazole derivative, were screened for anti-inflammatory activity using the carrageenan-induced rat paw edema method, with one compound found to be more potent than the standard drug, diclofenac sodium.[3] Similarly, certain pyrazolo[3,4-b]pyrazines have demonstrated remarkable anti-inflammatory activity, with one compound showing efficacy equal to the reference drug indomethacin.[12]

Table 3: Summary of Anti-inflammatory Activity of Pyrazine-Tetrazole Compounds

Compound/Derivative Series	Model	Assay Type	Result	Reference(s)
4,5-dihydro-1,5-diaryl-1H-pyrazole-3-substituted-heteroazole (tetrazole derivative 61)	Carageenan-induced rat paw edema	In vivo	More potent than Diclofenac	[3]
1-[(5-substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazoles (71, 72)	Not Specified	In vivo	Potent activity comparable to Ibuprofen	[3]
5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine (15)	Not Specified	In vivo	Activity equal to Indomethacin (44.44% inhibition)	[12]

| 5-(1-aryl-3-(5-substituted-thiophen-2-yl)-1H-pyrazol-4-yl)-1H-tetrazoles | RAW 264.7 cancer cell line | Nitric Oxide (NO) Inhibition | Excellent activity | [4] |

Neuroprotective Activity

Neurodegenerative disorders like Alzheimer's and Parkinson's disease represent a significant challenge to global health. Research into pyrazine-tetrazole derivatives has revealed their potential as neuroprotective agents.[18] Their mechanisms of action are often multi-faceted, including the inhibition of oxidative stress, reduction of glutamate-induced excitotoxicity, and modulation of signaling pathways involved in neuronal survival.[18][19] For instance, a novel analog, T-006, derived from tetramethylpyrazine, demonstrated multi-functional neuroprotective

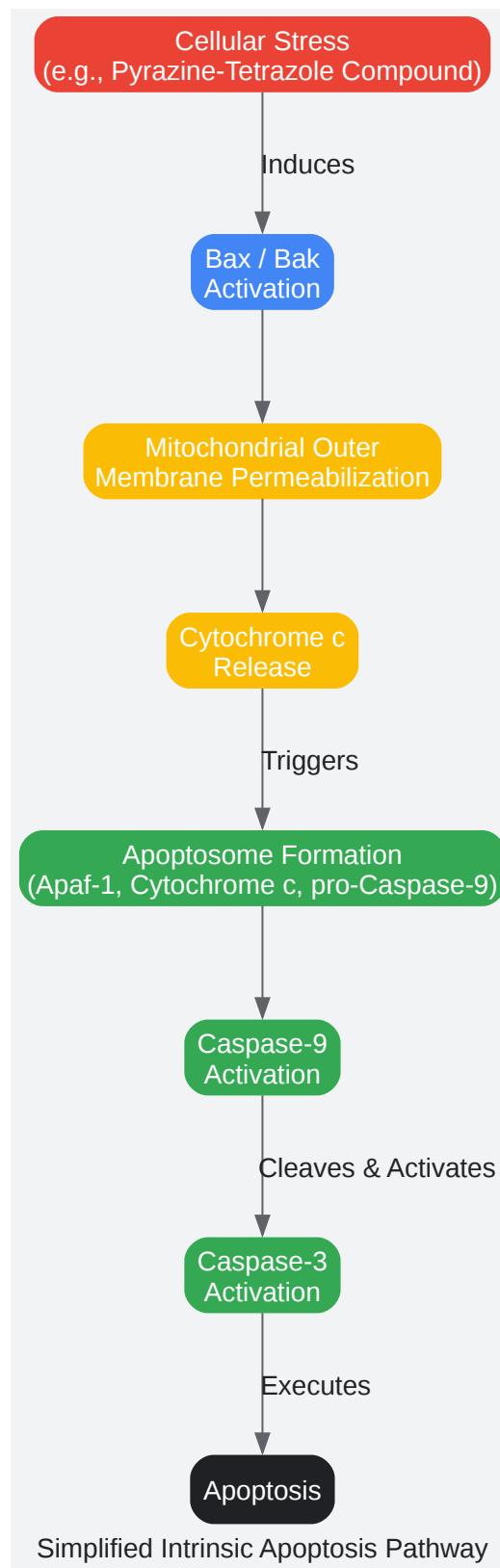
effects at very low concentrations and ameliorated memory impairments in a transgenic mouse model of Alzheimer's disease.[19] Another study showed that a polysubstituted pyrazine derivative acted on the Nrf2/ARE signaling pathway to protect cells from oxidative damage.[20]

Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders.[21] Consequently, kinase inhibitors are a major focus of drug discovery.[22] Pyrazine-based compounds have been successfully developed as potent and selective kinase inhibitors.[13][21] The addition of a tetrazole moiety can further enhance binding and pharmacological properties. For example, a series of sulfonamide derivatives of pyrazolo[4,3-e][9][10][11]triazine were found to inhibit the Abl protein kinase with low micromolar IC₅₀ values, showing selective activity against Bcr-Abl positive cancer cell lines.[23]

Table 4: Summary of Kinase Inhibitory Activity of Pyrazine-Tetrazole Compounds

Compound/Derivative Series	Target Kinase	Assay Type	Result (IC ₅₀ / Ki)	Reference(s)
Sulfonamide derivatives of pyrazolo[4,3-e][9][10][11]triazine	Abl protein kinase	Biochemical Assay	Low micromolar IC ₅₀ values	[23]
Substituted 2-aminopyrazines with tetrazole at position 3	RET (wild type and mutant)	Biochemical Assay	Potent inhibition (IC ₅₀ < 4 nM)	[13]
2-aminopyrazines with substituents at positions 3 and 5	ATR kinase	Biochemical Assay	Potent inhibition (Ki ≤ 10 nM)	[13]

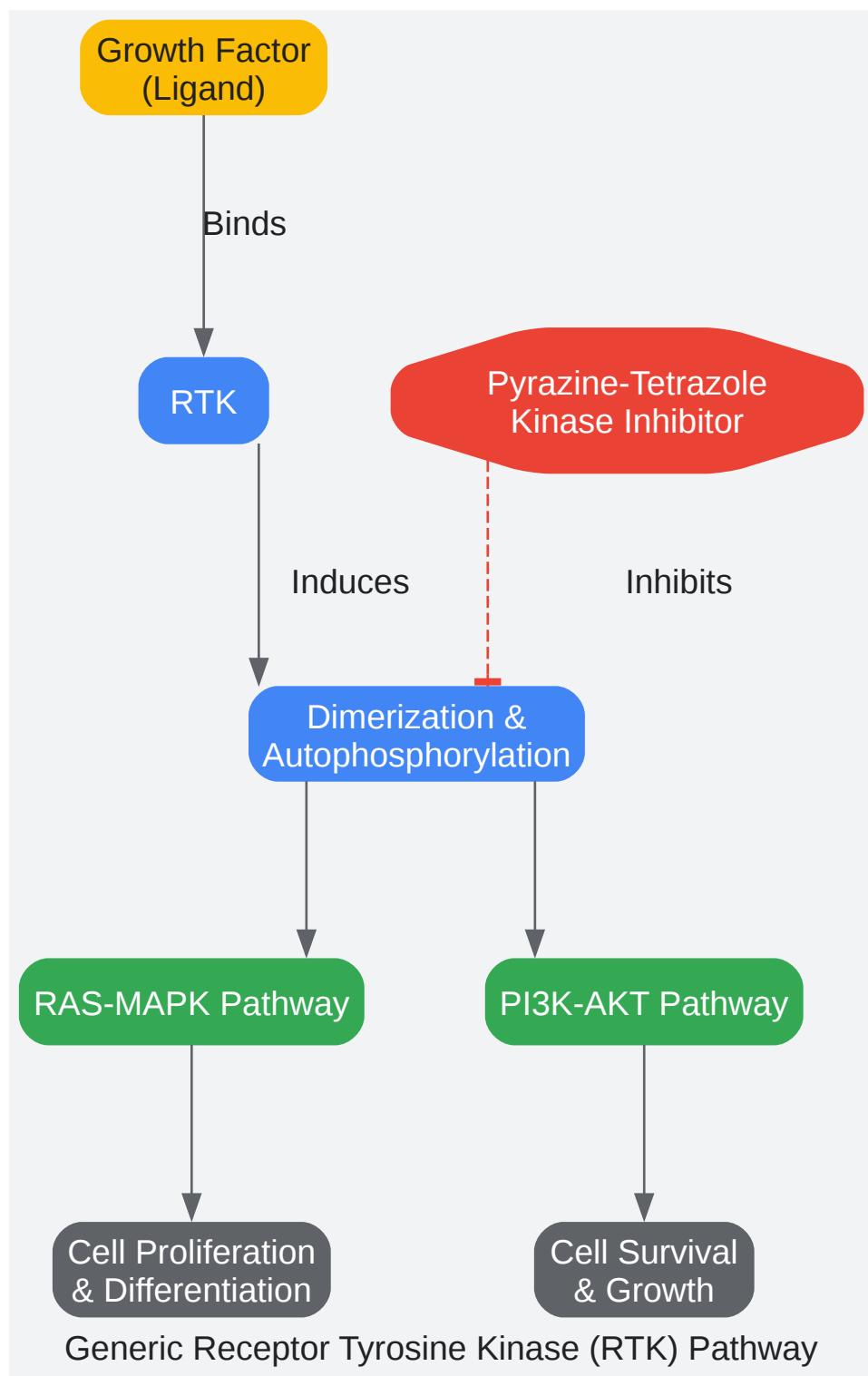

| Aminopyrazines | Syk kinase | Cellular Assay | Inhibition of degranulation | [24] |

Signaling Pathways and Mechanisms of Action

The biological effects of pyrazine-tetrazole compounds are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Intrinsic Apoptosis Pathway

Many anticancer pyrazine-tetrazole compounds exert their cytotoxic effects by inducing apoptosis. The intrinsic, or mitochondrial, pathway is a common mechanism. It is initiated by cellular stress, leading to the activation of pro-apoptotic proteins (e.g., Bax, Bak), which in turn cause the release of cytochrome c from the mitochondria. Cytochrome c then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Active caspase-9 then activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.^[9]



[Click to download full resolution via product page](#)

Caption: A diagram of the intrinsic apoptosis signaling pathway.

Receptor Tyrosine Kinase (RTK) Signaling

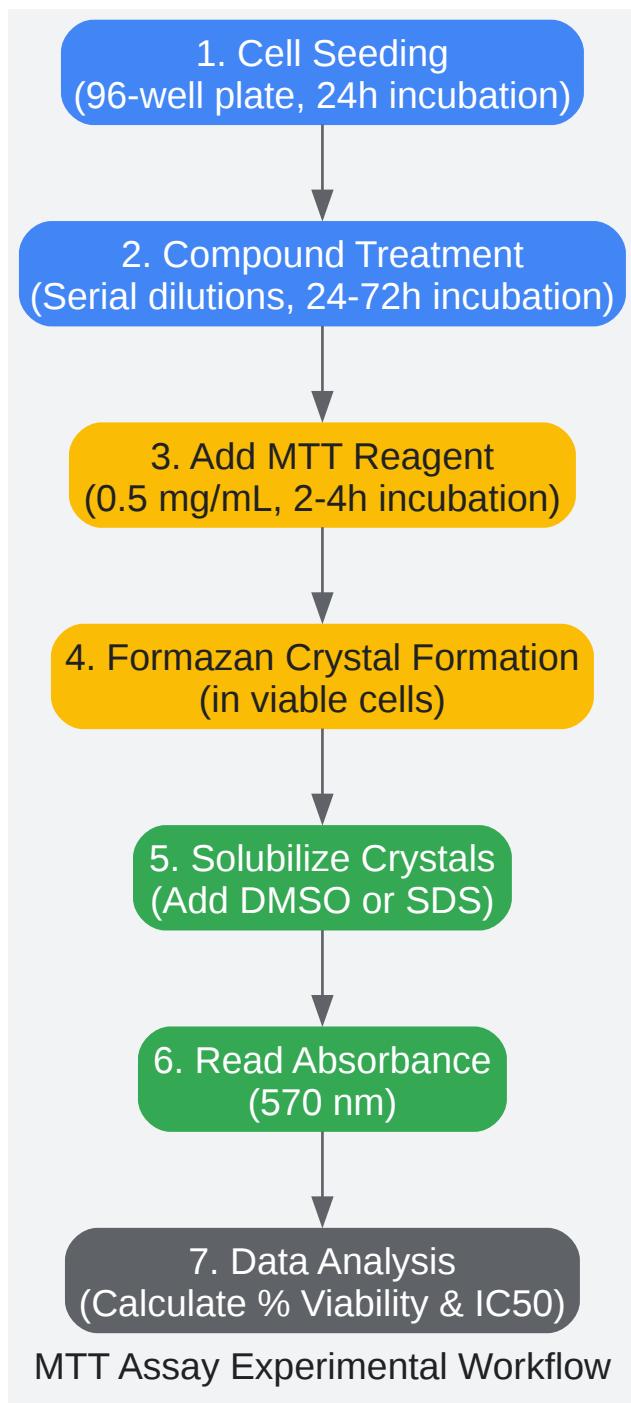
The kinase inhibitory activity of many pyrazine-tetrazole compounds involves targeting pathways like the Receptor Tyrosine Kinase (RTK) pathway, which is often overactive in cancer. Ligand binding to an RTK induces receptor dimerization and autophosphorylation, creating docking sites for signaling proteins. This can activate downstream cascades like the RAS-MAPK pathway, which promotes cell proliferation, and the PI3K-AKT pathway, which promotes cell survival. Pyrazine-tetrazole inhibitors can block the ATP-binding site of the kinase, preventing phosphorylation and shutting down these downstream signals.[13][22]

[Click to download full resolution via product page](#)

Caption: Inhibition of a generic RTK signaling pathway.

Experimental Protocols

Reproducibility and accuracy are paramount in scientific research. This section details the standard methodologies for key experiments cited in the literature on pyrazine-tetrazole compounds.


MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[\[11\]](#) It is widely used to determine the IC₅₀ values of anticancer compounds.[\[25\]](#) The principle is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[\[9\]](#) The amount of formazan produced is directly proportional to the number of viable cells.[\[26\]](#)

Detailed Protocol:

- Cell Seeding:
 - Harvest cells during their exponential growth phase.
 - Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in 100 μ L of complete culture medium.[\[9\]](#)
 - Include wells with medium only as a blank control.
 - Incubate the plate for 24 hours (e.g., at 37°C, 5% CO₂) to allow cells to attach.[\[9\]](#)
- Compound Treatment:
 - Prepare serial dilutions of the pyrazine-tetrazole test compound in culture medium.
 - Remove the old medium from the wells and add 100 μ L of the compound dilutions to the respective wells. Include a solvent control (e.g., DMSO).
 - Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) depending on the experimental design.[\[25\]](#)

- MTT Incubation:
 - After the treatment period, carefully aspirate the medium.
 - Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well containing 100 µL of fresh serum-free medium.[9][11]
 - Incubate the plate for 2 to 4 hours in a humidified atmosphere, protected from light.[9]
Viable cells will reduce the MTT to visible purple formazan crystals.
- Solubilization:
 - Carefully aspirate the MTT solution without disturbing the crystals.
 - Add 100-200 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9][25]
 - Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.
- Absorbance Measurement:
 - Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (commonly 570 nm).[9]
 - A reference wavelength (e.g., 630 nm) can be used to subtract background absorbance.
- Data Analysis:
 - Subtract the mean absorbance of the blank wells from all other readings.
 - Calculate the percentage of cell viability for each concentration relative to the solvent control.
 - Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

[Click to download full resolution via product page](#)

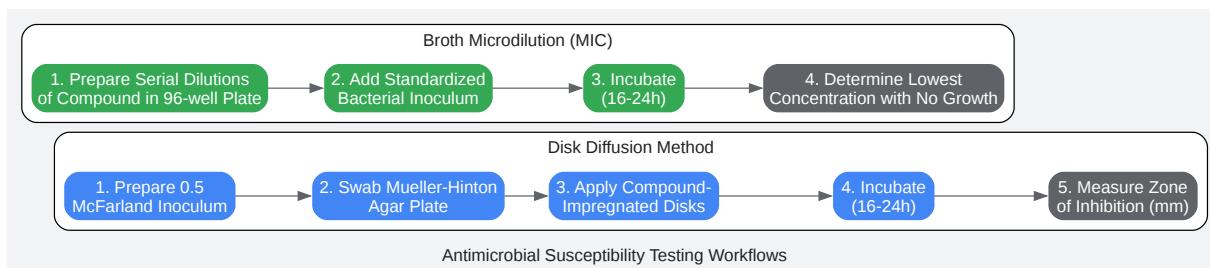
Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing

Antimicrobial susceptibility testing is performed to determine the effectiveness of a compound against a specific microorganism. The two most common phenotypic methods are the disk

diffusion test and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).[27][28]

Detailed Protocol:


A. Disk Diffusion Method (Kirby-Bauer Test)[27]

- Inoculum Preparation:
 - Select several well-isolated colonies of the test bacterium from a pure culture.
 - Suspend the colonies in a sterile saline solution.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL.[27]
- Inoculation:
 - Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, removing excess liquid by pressing it against the inside of the tube.
 - Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60° each time to ensure uniform growth.[10]
- Disk Application:
 - Using sterile forceps or a dispenser, place paper disks impregnated with a known concentration of the pyrazine-tetrazole compound onto the agar surface.
 - Ensure the disks are in firm contact with the agar.
- Incubation:
 - Incubate the plates at 35-37°C for 16-24 hours.
- Result Interpretation:

- Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters.[10]
- The size of the zone correlates with the susceptibility of the microorganism to the compound.

B. Broth Microdilution Method (MIC Determination)[28]

- Compound Preparation:
 - In a 96-well microtiter plate, prepare serial twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth).
- Inoculum Preparation:
 - Prepare a standardized bacterial inoculum as described for the disk diffusion method.
 - Dilute this suspension to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells after inoculation.[10]
- Inoculation:
 - Add a standardized volume of the diluted bacterial suspension to each well of the microtiter plate.
 - Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
- Incubation:
 - Incubate the plate at 35-37°C for 16-24 hours.[29]
- Result Interpretation:
 - The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[27] This is determined by visually inspecting the wells for turbidity.

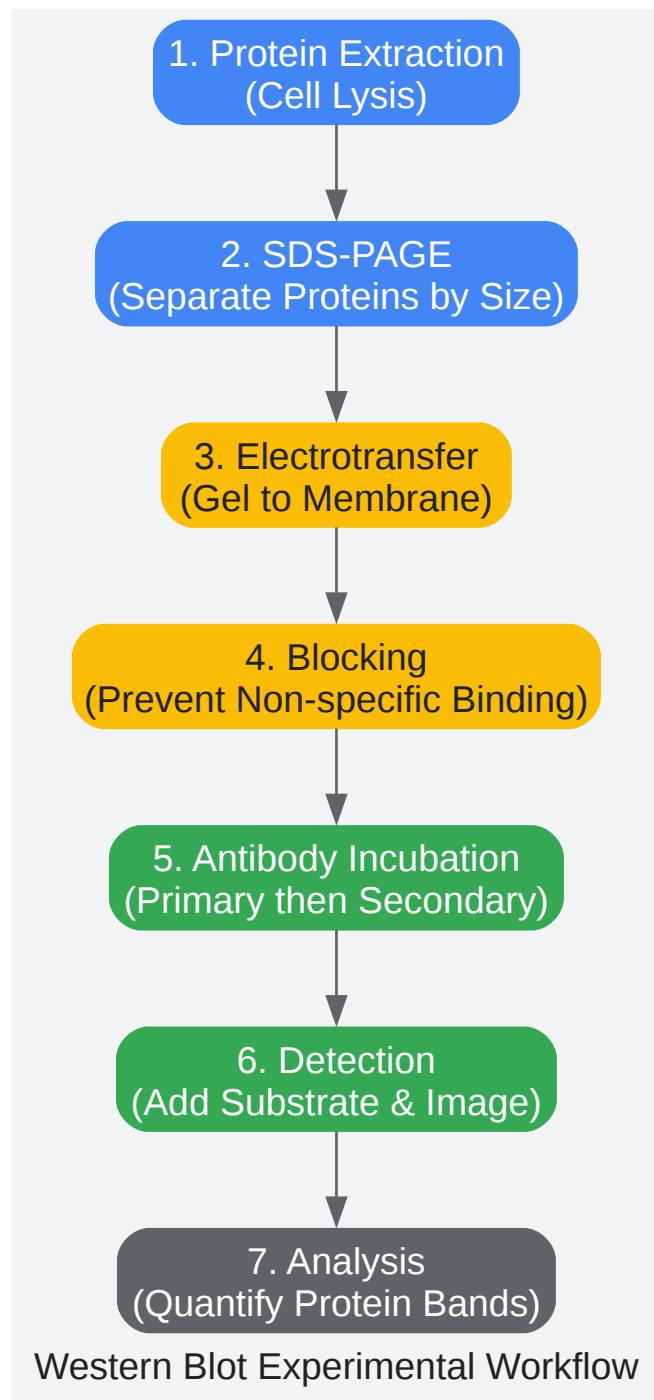
[Click to download full resolution via product page](#)

Caption: Workflows for disk diffusion and MIC determination.

Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample, making it essential for studying the modulation of signaling pathways.[30][31] It can be used to confirm if a pyrazine-tetrazole compound affects the expression or phosphorylation state of key proteins in a targeted pathway (e.g., caspases in apoptosis, kinases in RTK signaling).[32]

Detailed Protocol:


- Sample Preparation:
 - Treat cells with the pyrazine-tetrazole compound for a specified time.
 - Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors to extract total protein.[32]
 - Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford).
- SDS-PAGE Gel Electrophoresis:

- Denature an equal amount of protein from each sample (e.g., 10-50 µg) by boiling in Laemmli sample buffer.[33]
- Load the samples into the wells of a polyacrylamide gel (SDS-PAGE). Include a molecular weight marker.
- Run the gel to separate the proteins based on their molecular weight.[33]

- Protein Transfer:
 - Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) via electroblotting.[30]
- Blocking:
 - Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[30]
- Antibody Incubation:
 - Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, for a few hours at room temperature or overnight at 4°C.
 - Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.
 - Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody, for 1 hour at room temperature.
- Detection:
 - Wash the membrane again to remove the unbound secondary antibody.
 - Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.[33]
 - Capture the signal on X-ray film or with a digital imager to visualize the protein bands.

- Analysis:

- Analyze the intensity of the bands to determine the relative abundance of the target protein in different samples. Use a loading control (e.g., β -actin or GAPDH) to normalize the data.

[Click to download full resolution via product page](#)

Caption: The general workflow for Western blot analysis.

Conclusion

The hybridization of pyrazine and tetrazole rings has yielded a rich and diverse class of compounds with significant biological activities. The literature clearly demonstrates their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, as well as potent kinase inhibitors. The versatility of their chemical scaffolds allows for extensive modification to optimize potency, selectivity, and pharmacokinetic properties. The data summarized in this guide highlights the promising quantitative results achieved in various preclinical models. The detailed protocols and workflow visualizations provided herein serve as a practical resource for researchers aiming to explore this chemical space further. Future research should focus on elucidating more detailed mechanisms of action, exploring *in vivo* efficacy and safety profiles, and leveraging structure-activity relationship (SAR) studies to design next-generation pyrazine-tetrazole therapeutics with enhanced clinical potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. [四唑盐法\(MTT\)细胞活力和增殖检测方案](http://sigmaaldrich.cn) [sigmaaldrich.cn]
- 12. [Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo\[3,4-b\]pyrazines - PMC](http://Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC) [pmc.ncbi.nlm.nih.gov]
- 13. [Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review \(2019–2023\) - PMC](http://Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC) [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [Synthesis and Antibacterial Activity of Novel Triazolo\[4,3-a\]pyrazine Derivatives - PMC](http://Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC) [pmc.ncbi.nlm.nih.gov]
- 16. [Synthesis and Antibacterial Activity of Novel Triazolo\[4,3- a\]pyrazine Derivatives - PubMed](http://Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed) [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Neuroprotection by tetramethylpyrazine and its synthesized analogues for central nervous system diseases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Potent Multi-functional Neuroprotective Derivative of Tetramethylpyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Multifunctional agents against Alzheimer's disease based on oxidative stress: Polysubstituted pyrazine derivatives synthesized by multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review \(2019-2023\) - PubMed](http://Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed) [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. [Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo\[4,3-e\] \[1,2,4\]triazines - PubMed](http://Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e] [1,2,4]triazines - PubMed) [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. apec.org [apec.org]
- 28. woah.org [woah.org]

- 29. emedicine.medscape.com [emedicine.medscape.com]
- 30. Western blot protocol | Abcam [abcam.com]
- 31. bio-protocol.org [bio-protocol.org]
- 32. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- To cite this document: BenchChem. [A Comprehensive Review on the Biological Activity of Pyrazine-Tetrazole Compounds]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b097491#literature-review-on-the-biological-activity-of-pyrazine-tetrazole-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com